molecular formula C15H14N2O B2369891 1-phenethyl-1H-benzo[d]imidazol-2(3H)-one CAS No. 240143-41-3

1-phenethyl-1H-benzo[d]imidazol-2(3H)-one

Cat. No.: B2369891
CAS No.: 240143-41-3
M. Wt: 238.29
InChI Key: PBAGJXUKLXPDRX-UHFFFAOYSA-N
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Description

1-Phenethyl-1H-benzo[d]imidazol-2(3H)-one is a heterocyclic compound belonging to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a benzimidazole core with a phenethyl substituent, making it a unique and versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Phenethyl-1H-benzo[d]imidazol-2(3H)-one can be synthesized through several methods. One common approach involves the condensation of o-phenylenediamine with an appropriate aldehyde or ketone under acidic conditions. The reaction typically proceeds via cyclization to form the benzimidazole ring. For instance, the reaction of o-phenylenediamine with phenylacetaldehyde in the presence of a strong acid like hydrochloric acid can yield the desired product .

Industrial Production Methods: Industrial production of this compound often involves optimizing the reaction conditions to achieve high yields and purity. This may include using catalysts, controlling temperature, and employing continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 1-Phenethyl-1H-benzo[d]imidazol-2(3H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed:

Scientific Research Applications

1-Phenethyl-1H-benzo[d]imidazol-2(3H)-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-phenethyl-1H-benzo[d]imidazol-2(3H)-one involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

    1H-benzo[d]imidazole: The parent compound without the phenethyl substituent.

    2-Phenyl-1H-benzo[d]imidazole: A similar compound with a phenyl group instead of a phenethyl group.

    1-Methyl-1H-benzo[d]imidazole: A methyl-substituted benzimidazole.

Uniqueness: 1-Phenethyl-1H-benzo[d]imidazol-2(3H)-one is unique due to its phenethyl substituent, which imparts distinct chemical and biological properties. This substituent can enhance the compound’s lipophilicity, potentially improving its ability to cross biological membranes and interact with hydrophobic targets .

Properties

IUPAC Name

3-(2-phenylethyl)-1H-benzimidazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O/c18-15-16-13-8-4-5-9-14(13)17(15)11-10-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBAGJXUKLXPDRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCN2C3=CC=CC=C3NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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